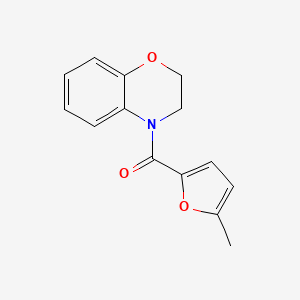![molecular formula C12H11BrN2O3S2 B7539585 N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide, also known as BTA-1, is a chemical compound that has been studied for its potential applications in scientific research. BTA-1 is a sulfonamide derivative that has been shown to have anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide is not fully understood. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and migration, such as MMP-9 and COX-2. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been shown to have anticancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide in lab experiments is its ability to inhibit the activity of enzymes involved in cancer cell proliferation and migration. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. However, one limitation of using N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
For N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide research include investigating its potential applications in other inflammatory diseases, such as asthma and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide and to determine its pharmacokinetic and pharmacodynamic properties. Additionally, studies are needed to determine the optimal dosage and administration route of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide for its potential clinical applications.
Synthesis Methods
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl chloride with 4-aminobenzeneacetamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group with the amino group of the acetamide, resulting in the formation of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide.
Scientific Research Applications
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation and migration.
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has also been studied for its potential applications in inflammatory diseases. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
properties
IUPAC Name |
N-[3-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-8(16)14-9-3-2-4-10(7-9)15-20(17,18)12-6-5-11(13)19-12/h2-7,15H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXCMCLCXFFDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
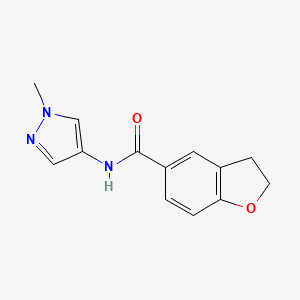
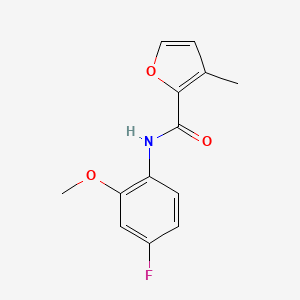
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
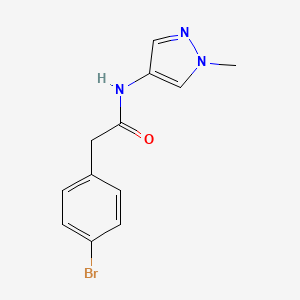
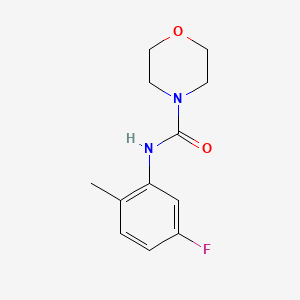
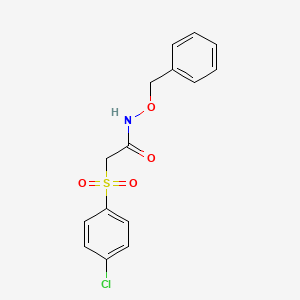
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
